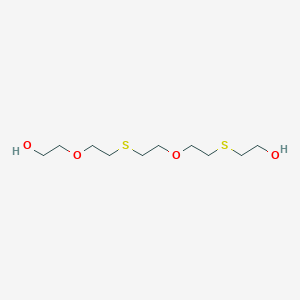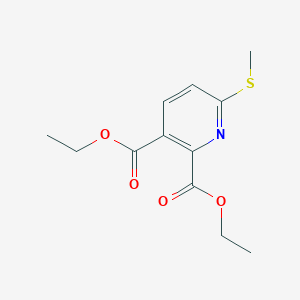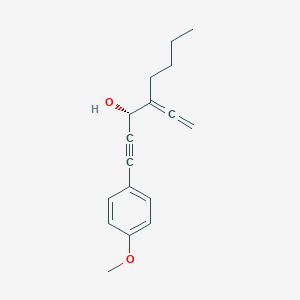
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- is a chemical compound with the molecular formula C16H18O. This compound is known for its unique structure, which includes an octyn-3-ol backbone with a 4-ethenylidene-1-(4-methoxyphenyl) substituent. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including alkylation, reduction, and substitution reactions. The specific synthetic route may vary depending on the desired yield and purity.
Reaction Conditions: Common reaction conditions include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to maximize yield and minimize by-products. Techniques such as distillation and recrystallization are used for purification.
化学反応の分析
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or phenyl positions, using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives.
科学的研究の応用
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
類似化合物との比較
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- can be compared with other similar compounds:
Similar Compounds: Examples include 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- and 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3R)-.
Uniqueness: The (3S)- configuration and the presence of the 4-methoxyphenyl group confer unique chemical and biological properties, distinguishing it from its analogs.
特性
CAS番号 |
651020-87-0 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
InChI |
InChI=1S/C17H20O2/c1-4-6-7-15(5-2)17(18)13-10-14-8-11-16(19-3)12-9-14/h8-9,11-12,17-18H,2,4,6-7H2,1,3H3/t17-/m0/s1 |
InChIキー |
JSZYEVWCSMEXAD-KRWDZBQOSA-N |
異性体SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)OC)O |
正規SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



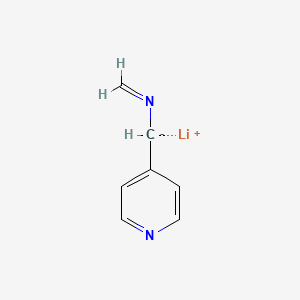
![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
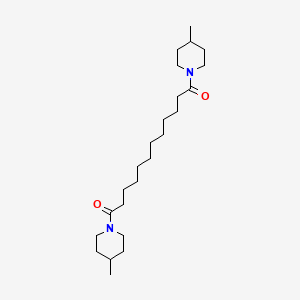
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
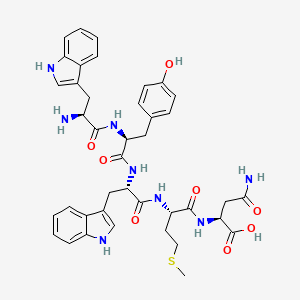
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
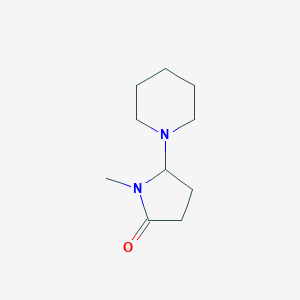
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
